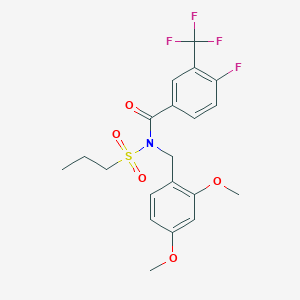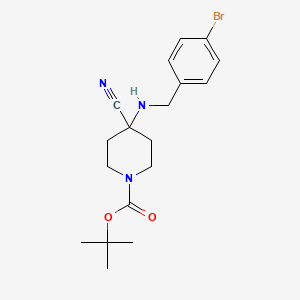
Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) is a chemical compound utilized in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) typically involves multi-step organic synthesis. Starting from easily available precursors, the process involves:
Formation of the pyrrolidine ring structure.
Introduction of the amino group at the 4-position.
Acetylation of the compound to form the ester group.
Sulfonation using 4-methylbenzenesulfonic acid to achieve the final product.
Industrial Production Methods
Industrial production of Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) often involves scalable batch processes or continuous flow methods. Reaction conditions, including temperature, pressure, and pH, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
This compound undergoes several types of reactions, such as:
Oxidation: : Reaction with oxidizing agents leading to the formation of related amine oxides.
Reduction: : Reduction reactions converting the ester group into corresponding alcohols.
Substitution: : Nucleophilic substitutions at the pyrrolidine ring or the amino group.
Common Reagents and Conditions
Some common reagents and conditions used in these reactions include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Acidic or basic catalysts for substitution reactions.
Major Products
The major products formed from these reactions vary based on the type of reaction and conditions employed. For instance, oxidation may yield amine oxides, while reduction could produce alcohol derivatives.
科学的研究の応用
Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) has diverse applications in:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Employed in studies involving enzyme interactions and binding affinities.
Medicine: : Explored for its potential in drug development due to its unique structural properties.
Industry: : Utilized in the production of specialty chemicals and polymers.
作用機序
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. It can bind to active sites, altering biological activity, and influencing pathways involved in cellular processes.
類似化合物との比較
Compared to similar compounds, Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) stands out due to its:
Structural Features: : Unique pyrrolidine ring with distinct stereochemistry.
Functional Groups: : Presence of both amino and ester groups, allowing diverse chemical reactions.
Similar Compounds
Some similar compounds include:
N-Methylpyrrolidone derivatives.
Pyrrolidine-based esters and amines.
This article provides a detailed overview of Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate), showcasing its preparation, reactions, applications, and comparisons with similar compounds. Dive deeper, and the world of chemistry unfolds its intricate beauty!
特性
IUPAC Name |
methyl 2-[(3S,4R)-4-aminopyrrolidin-3-yl]acetate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2C7H8O3S/c1-11-7(10)2-5-3-9-4-6(5)8;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,2-4,8H2,1H3;2*2-5H,1H3,(H,8,9,10)/t5-,6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMXYBATOMMBCP-USPAICOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC1CNCC1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C[C@H]1CNC[C@@H]1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aS,7aR)-7a-phenylhexahydro-4H-pyrrolo[3,4-c]pyridine-4,6(5H)-dione](/img/structure/B8092710.png)


![(1R)-1'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B8092739.png)

![1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B8092757.png)

![Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate](/img/structure/B8092761.png)


